molecular formula C8H4BrNO2S2 B1372345 2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1094293-74-9

2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372345
CAS No.: 1094293-74-9
M. Wt: 290.2 g/mol
InChI Key: IDZRHVVOWUHQOR-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromothiophen-2-yl)acetic acid” is related and has a molecular weight of 221.07 . Another related compound is “5-Bromothiophene-2-boronic acid” with a molecular weight of 206.85 .


Synthesis Analysis

There are several methods for synthesizing thiophene derivatives. For example, “5,10,15,20-tetra(thiophen-2-yl) porphyrin (P1)” and “5,10,15,20-tetrakis(5-Bromothiophen-2-yl) porphyrin (P2)” were synthesized and their chemical structures were confirmed based on elemental analysis and spectral data .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For instance, the title compound “2-(5-bromothiophen-2-yl)acetonitrile” was found to be nearly planar with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .


Chemical Reactions Analysis

In one study, a chalcone derivative, “1-(5-bromothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (BTDMP)”, was synthesized and grown as a high-quality single crystal by the slow evaporation solution growth technique .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “2-(5-Bromothiophen-2-yl)acetic acid” should be stored in a dark place, in an inert atmosphere, and under -20°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    2-(5-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it's used as a precursor for Suzuki cross-coupling reactions, producing a range of aryl(hetaryl)boronic acids derivatives (Dawood, Elamin, & Faraga, 2015). In another study, its derivatives were synthesized and showed promising antibacterial activity against various bacterial strains, indicating potential medicinal applications (Sapijanskaitė-Banevič et al., 2020).

  • Structural and Computational Studies

    The compound's derivatives have been subject to structural and computational studies to understand their properties better. For example, studies have investigated their structural features through computational applications, including density functional theory (DFT) calculations to understand their electronic structure and non-linear optical (NLO) properties (Kanwal et al., 2022). Another study focused on the synthesis of novel thiophene-based derivatives and their structural and spasmolytic activity, providing insights into their potential pharmacological applications (Rasool et al., 2020).

  • Antimicrobial and Antifungal Evaluation

    Several studies have explored the antimicrobial and antifungal potential of compounds derived from this compound. These compounds have been synthesized and evaluated for their bioactivity, indicating their potential use in developing new antimicrobial agents. For instance, compounds were tested for their activity against various microorganisms, including Staphylococcus aureus and Candida albicans (Atta et al., 2011). Another study synthesized and evaluated a series of imidazo[2,1-b]-1,3,4-thiadiazoles, displaying moderate activity against various microorganisms (Mansour et al., 2020).

Safety and Hazards

Safety information for related compounds suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Thiophene-based analogs have attracted interest as potential biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZRHVVOWUHQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094293-74-9
Record name 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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